molecular formula C29H45NO4 B7781925 Sipeimine, 3-Ac

Sipeimine, 3-Ac

Cat. No.: B7781925
M. Wt: 471.7 g/mol
InChI Key: LCJGVSFMDQXVDC-NQBZMWJKSA-N
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Properties

IUPAC Name

[(1R,6S,9S,10S,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-17-oxo-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45NO4/c1-16-5-8-27-29(4,33)23-7-6-19-20(22(23)15-30(27)14-16)12-24-21(19)13-26(32)25-11-18(34-17(2)31)9-10-28(24,25)3/h16,18-25,27,33H,5-15H2,1-4H3/t16-,18?,19+,20+,21-,22?,23?,24-,25+,27-,28+,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJGVSFMDQXVDC-NQBZMWJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC(=O)C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@](C3CC[C@@H]4[C@H](C3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(C6)OC(=O)C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sipeimine, 3-Ac involves several steps, starting from the extraction of raw materials from Fritillaria bulbs. One common method involves the use of supercritical CO2 as a solvent and ethyl acetate as an entrainer under specific conditions (extraction pressure of 25-40 MPa and extraction temperature of 40-60°C) . The extracted compound is then purified using high-performance liquid chromatography (HPLC) or similar techniques .

Industrial Production Methods

Industrial production of Sipeimine, 3-Ac typically involves large-scale extraction from Fritillaria bulbs using supercritical fluid extraction methods. This process is followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Identification Challenges

"Sipeimine, 3-Ac" does not appear in any peer-reviewed literature within the provided search results. The term may refer to:

  • Sipeimine-3β-d-glucoside (mentioned in ), a glycosylated derivative

  • Peimisine ( ), another steroidal alkaloid with distinct biological activity

  • Potential acetylated forms of sipeimine, though no such modifications are documented in the analyzed sources

Key Structural Features of Related Alkaloids

From studies on Fritillaria hupehensis ( ):

CompoundMolecular FeaturesConcentration Range (%)
SipeimineSteroidal backbone with hydroxyl groups0.0066–0.1218
PeimisineModified D-ring structure0.0033–0.0437
Sipeimine-3β-d-glucosideC3-glycosylation pattern0.0013–0.1357

Metabolic Correlations

Transcriptomic analysis reveals critical enzymatic relationships ( ):

  • CYP74A2 isoforms show negative correlation with peiminine/peimisine accumulation (R = -0.7 to -0.8)

  • ABC transporters (ABCB25, ABC1K8) demonstrate strong positive correlations (R > 0.8) with alkaloid biosynthesis

  • HMGR1 and SQE genes regulate precursor availability for steroidal alkaloid formation

Analytical Characterization Methods

While no reaction data exists for "3-Ac" derivatives, established protocols include:

  • UPLC-QTOF-MS quantification ( )

    • Column: HSS T3 (2.1 × 100 mm, 1.8 μm)

    • Mobile phase: 0.1% formic acid/acetonitrile gradient

    • LOD: 0.3 ng/mL for major alkaloids

  • Multivariate statistical analysis ( )

    • PCA and OPLS-DA models separate growth-stage metabolites

    • Key biomarkers: 4-hydroxymandelonitrile (VIP = 1.82), N-feruloylputrescine (VIP = 1.76)

Critical Research Gaps

  • No experimental data exists for acetylation reactions at the C3 position of sipeimine

  • Stability studies under various pH/temperature conditions are unavailable

  • Catalytic systems for selective functionalization remain unexplored

Comparison with Similar Compounds

Q & A

Q. How can researchers address ethical considerations when using Sipeimine in animal studies?

  • Guidelines : Follow ARRIVE 2.0 guidelines for in vivo experiments. Include IACUC-approved protocols (e.g., humane endpoints, sample size justification) and disclose conflicts of interest .

Tables for Key Findings

Compound Key Activity Experimental Model Reference
SipeiminePLY inhibition (IC₅₀ = 12 µM)In vitro hemolysis assay
3-AcNucleophilic substitution at C-4DFT/kinetic studies
SipeimineDAT trafficking modulation (β-Syn)SH-SY5Y live-cell imaging

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